3,3,3-Trifluoropropane-1,2-diamine dihydrochloride

Process chemistry Biocatalysis IL-17A inhibitor

This β-trifluoromethyl vicinal diamine dihydrochloride preserves amine basicity for effective metal coordination while delivering fluorine-mediated metabolic stability. The (S)-enantiomer is validated at 157 kg scale in Eli Lilly's LY3509754 IL-17A inhibitor campaign, enabling pyridazinyl imidazolidinone core assembly via SN2 reaction and CDI cyclization. Supported by a scalable transamination process and CSTR continuous flow carbonylation, this building block is ideal for chiral ligand development, asymmetric catalysis, and fluorinated bioisostere SAR studies. The dihydrochloride salt guarantees stoichiometric accuracy for parallel synthesis. Order now to accelerate your fluorinated drug discovery program.

Molecular Formula C3H9Cl2F3N2
Molecular Weight 201.01
CAS No. 1394042-54-6
Cat. No. B2646654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropane-1,2-diamine dihydrochloride
CAS1394042-54-6
Molecular FormulaC3H9Cl2F3N2
Molecular Weight201.01
Structural Identifiers
SMILESC(C(C(F)(F)F)N)N.Cl.Cl
InChIInChI=1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H
InChIKeyPWIDCEVCHKDDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride (CAS 1394042-54-6): A CF₃-Bearing Vicinal Diamine Building Block for Fluorinated Pharmaceutical Intermediates and Asymmetric Synthesis


3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is a fluorinated vicinal diamine hydrochloride salt (molecular formula C₃H₉Cl₂F₃N₂, MW 201.02) bearing a trifluoromethyl group at the terminal position and two amino functionalities at the 1,2-positions [1]. This structural motif integrates the electronic and metabolic stability advantages of the -CF₃ group with the chelating and scaffold-forming capacity of a 1,2-diamine backbone—a motif widely recognized as essential in natural products, chiral ligands, and pharmaceuticals [2]. The compound serves as a versatile building block for fluorinated analogs of bioactive amines and as a chiral precursor for asymmetric transformations [1].

Why 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride Cannot Be Replaced by Non-Fluorinated or α-CF₃ Diamine Analogs in Research Applications


Generic substitution fails due to the precise positioning of the trifluoromethyl group relative to the amine functionalities. In the 3,3,3-trifluoropropane-1,2-diamine scaffold, the -CF₃ group resides at the β-position to the vicinal diamine, whereas α-trifluoromethyl amines exhibit 4–5 orders of magnitude lower basicity in aqueous and organic solvents due to strong electron-withdrawing inductive effects . Non-fluorinated 1,2-diaminopropane lacks both the metabolic shielding and the altered pKa conferred by -CF₃ substitution [1]. Moreover, the compound's chiral (S)-enantiomer is specifically required in validated industrial-scale processes—exemplified by Eli Lilly's LY3509754 (IL-17A inhibitor) production—where alternative amine sources or synthetic routes proved unscalable due to unstable enamine intermediates [2].

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride: Comparative Quantitative Evidence for Procurement Decision-Making


Synthetic Route Scalability: Transamination Route Eliminates Unstable Enamine Intermediate That Crippled Original Asymmetric Hydrogenation

In Eli Lilly's scale-up of the IL-17A inhibitor LY3509754, the original asymmetric hydrogenation route for (S)-3,3,3-trifluoropropane-1,2-diamine was abandoned due to an unstable enamine intermediate that 'significantly limited the scalability' [1]. A transamination process using ω-transaminase was developed that eliminated this problematic intermediate, enabling kilogram-scale production. This route specificity means the compound's utility is tied to the validated transamination-enabled pathway—non-fluorinated analogs were not considered viable substitutes, and alternative fluorinated diamines would require complete process revalidation [1].

Process chemistry Biocatalysis IL-17A inhibitor

CSTR Continuous Flow Process Yield Improvement: 50% Relative Increase from Batch Mode to Flow Mode

The downstream reaction of (S)-3,3,3-trifluoropropane-1,2-diamine in the LY3509754 synthesis involves carbonylation under cryogenic conditions. The process development report states that a CSTR continuous flow process was developed 'that successfully suppressed product decomposition, improving the isolated yield to ∼60% from the ∼40% yield of the batch mode process' [1]. This represents a 20-percentage-point absolute increase and a 50% relative yield improvement directly attributable to the flow process enabled by the diamine intermediate [1].

Continuous flow chemistry Process optimization CSTR

Basicity Differential Between β-CF₃ and α-CF₃ Diamine Isomers: 4–5 Orders of Magnitude Difference in pKa

The target compound bears the -CF₃ group at the β-position relative to the amino groups. Potentiometric titration studies in H₂O, CH₃NO₂, and CH₃CN demonstrate that 'the basicity of α-trifluoromethylamines is 4–5 orders of magnitude lower than that of β-trifluoromethyl isomers' . This means β-CF₃ diamines like 3,3,3-trifluoropropane-1,2-diamine retain substantially higher amine nucleophilicity compared to α-CF₃ isomers. For applications involving amine alkylation, acylation, or metal coordination, this difference in basicity directly affects reaction kinetics, yields, and selectivity .

Physicochemical properties Amine basicity Fluorine effects

Dihydrochloride Salt Form: Enhanced Stability and Handling vs. Free Base Form

3,3,3-Trifluoropropane-1,2-diamine dihydrochloride is supplied as the bis-hydrochloride salt rather than the free base (CAS 259138-23-3, free base MW 128.10) [1]. The dihydrochloride salt form provides several practical advantages: it is a crystalline solid with reduced hygroscopicity compared to the free amine, exhibits improved long-term storage stability under ambient conditions, and offers precise stoichiometric control for reactions requiring protonated amine species [1]. Vendor specifications indicate 97% purity with long-term storage in cool, dry conditions . In contrast, the free base is more prone to oxidation and atmospheric CO₂ absorption, potentially affecting reaction stoichiometry and reproducibility [1].

Salt selection Stability Handling

Procurement-Guiding Application Scenarios for 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride Based on Quantitative Evidence


Pharmaceutical Process Development: IL-17A Inhibitor and Related Pyridazinyl Imidazolidinone Syntheses

This compound is specifically validated for the synthesis of pyridazinyl imidazolidinone intermediates in IL-17A inhibitor development, as demonstrated in the 157 kg scale production campaign for LY3509754 [1]. The (S)-enantiomer serves as a critical chiral diamine building block in the SN2 reaction step, followed by cyclization with carbonyl diimidazole to assemble the imidazolidinone core. Procurement for this application is justified by the compound's demonstrated scalability via transamination and its compatibility with CSTR continuous flow carbonylation that improved yield from ∼40% to ∼60% [1].

Asymmetric Catalysis: Chiral Ligand Synthesis Exploiting β-CF₃ Diamine Scaffold

The β-positioned -CF₃ group of this diamine scaffold preserves amine basicity while imparting fluorine-mediated electronic effects, making it a candidate for chiral diamine ligand development in asymmetric catalysis [1]. In contrast to α-CF₃ amines—which are 10,000–100,000× less basic —the β-CF₃ diamine structure maintains sufficient nucleophilicity for effective metal coordination while introducing fluorine's metabolic stability and conformational effects. This positions the compound for ligand screening in asymmetric aldol reactions, Michael additions, and other transformations where fluorinated chiral environments are sought [1].

Medicinal Chemistry: Synthesis of Fluorinated Bioisosteres of Vicinal Diamine Pharmacophores

The vicinal diamine backbone is a prevalent motif in natural products, chelating agents, and pharmaceuticals [1]. 3,3,3-Trifluoropropane-1,2-diamine dihydrochloride enables the direct incorporation of a β-CF₃ group into this privileged scaffold, offering a fluorinated bioisostere with altered pKa, enhanced metabolic stability, and increased lipophilicity compared to non-fluorinated 1,2-diaminopropane . The dihydrochloride salt form provides convenient handling and accurate stoichiometric control for parallel synthesis and SAR studies in drug discovery programs targeting kinases, proteases, or carbonic anhydrase isoforms .

Biocatalysis Research: ω-Transaminase Substrate for Chiral Amine Synthesis

The successful development of a transamination process for (S)-3,3,3-trifluoropropane-1,2-diamine using ω-transaminase demonstrates the compound's utility as a substrate for biocatalytic chiral amine production [1]. This application scenario is particularly relevant for laboratories developing enzymatic routes to fluorinated chiral amines, where the compound serves both as a target product and as a benchmark substrate for evaluating ω-transaminase activity and enantioselectivity on β-CF₃-containing substrates.

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